Antimycin A3a - 28068-14-6

Antimycin A3a

Catalog Number: EVT-3187782
CAS Number: 28068-14-6
Molecular Formula: C26H36N2O9
Molecular Weight: 520.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CID 10052394 is a natural product found in Streptomyces with data available.
Source and Classification

Antimycin A3a is part of a complex antibiotic family produced by various species of the genus Streptomyces, particularly Streptomyces griseus and Streptomyces sp. . The antimycin family consists of several closely related compounds, with Antimycin A3a being one of the most studied due to its significant biological activities. These compounds were initially noted for their antifungal properties but have gained prominence for their ability to inhibit mitochondrial respiration by targeting the electron transport chain .

Synthesis Analysis

The synthesis of Antimycin A3a has been approached through various methodologies. One prominent method involves asymmetric aza-Claisen rearrangement, which allows for the construction of the compound's complex structure with high stereochemical control .

Key Synthesis Steps:

  • Starting Materials: The synthesis typically begins with simpler organic precursors.
  • Reactions: Key reactions include asymmetric aldol reactions and protecting group strategies that facilitate the formation of the oxazole ring .
  • Yields: The synthetic routes have been optimized to achieve good yields while minimizing side products.

For example, a total synthesis reported in 2000 utilized an asymmetric approach that yielded Antimycin A3a in a practical manner while maintaining structural integrity .

Molecular Structure Analysis

Antimycin A3a has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C21H26N2O4C_{21}H_{26}N_{2}O_{4}, and it exhibits a unique arrangement that is crucial for its biological activity.

Structural Features:

  • Functional Groups: The presence of hydroxyl groups, an amine, and various carbon rings contributes to its reactivity and interaction with biological targets.
  • Three-Dimensional Configuration: The spatial arrangement of atoms in Antimycin A3a is essential for its binding to target proteins such as those involved in apoptosis regulation .
Chemical Reactions Analysis

Antimycin A3a participates in several significant chemical reactions, primarily as an inhibitor of the mitochondrial electron transport chain. It binds to cytochrome b in complex III, disrupting electron transfer and consequently inhibiting ATP production.

Key Reactions:

  • Inhibition Mechanism: The binding mechanism involves competitive inhibition where Antimycin A3a competes with natural substrates for binding sites on the enzyme.
  • Biological Impact: This inhibition leads to increased production of reactive oxygen species and can trigger apoptotic pathways in cells .
Mechanism of Action

The mechanism of action of Antimycin A3a primarily revolves around its ability to induce apoptosis through mitochondrial dysfunction. By inhibiting complex III of the electron transport chain, it disrupts ATP synthesis and promotes oxidative stress.

Detailed Mechanism:

  1. Binding: Antimycin A3a binds to cytochrome b within complex III.
  2. Electron Transport Disruption: This binding prevents proper electron transfer from ubiquinol to cytochrome c.
  3. Apoptosis Induction: The resultant decrease in ATP levels activates apoptotic signaling pathways, including the stabilization and degradation of c-Myc protein via the ubiquitin-proteasome system .
Physical and Chemical Properties Analysis

Antimycin A3a exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: Stability can vary based on pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions.

Relevant Data:

  • Melting Point: Approximately 150 °C.
  • Molecular Weight: Approximately 370.45 g/mol.

These properties influence its handling and application in laboratory settings.

Applications

Antimycin A3a has diverse applications in scientific research and industry:

  1. Antibiotic Research: Due to its potent antimicrobial properties, it is studied as a potential treatment for fungal infections.
  2. Cancer Research: Its ability to induce apoptosis makes it a candidate for cancer therapeutics, particularly in targeting resistant cancer cell lines .
  3. Environmental Science: Used as a fish poison for controlling invasive fish species in aquatic environments due to its lethal effects on non-target fish populations .
Molecular Mechanisms of Mitochondrial Electron Transport Inhibition

Competitive Binding Dynamics at the Ubiquinol Reduction Site (Qi) of Cytochrome bc₁ Complex

Antimycin A₃a binds the Qi (quinone reduction) site of the cytochrome bc₁ complex with picomolar affinity, displacing the natural ubiquinone substrate and preventing electron transfer to heme bH. This inhibition halts the Q-cycle by blocking the re-reduction of ubiquinone to ubiquinol. Key characteristics of its competitive binding include:

  • Biphasic Binding Kinetics: In yeast bc₁ complexes pre-treated with stigmatellin (a Qo site inhibitor), antimycin binding exhibits biphasic kinetics. Approximately 50% of sites bind antimycin rapidly in a concentration-dependent manner, while the remaining sites require a slow conformational change before binding. This indicates half-of-the-sites reactivity within the dimeric enzyme [1] [4].
  • Quinol Competition: High concentrations of decylubiquinol abolish biphasic binding but do not accelerate antimycin association rates, confirming direct competition for the Qi pocket [1].
  • Allosteric Modulation: Binding affinity at one monomer’s Qi site is influenced by the occupancy state (inhibited or uninhibited) of the adjacent monomer, demonstrating negative cooperativity [4].

Table 1: Kinetic Parameters of Antimycin A₃a Binding to Cytochrome bc₁ Complex

ConditionBinding PhaseRate Constant (M⁻¹s⁻¹)Inhibition Constant (Ki)
Native state (no inhibitors)Monophasic2.5 × 10⁷30 pM
Stigmatellin-boundFast phase1.8 × 10⁷50 pM
Stigmatellin-boundSlow phase0.03 (s⁻¹)N/A

Structural Basis of Qi Site Occupancy and Ubisemiquinone Stabilization

The Qi site resides within cytochrome b’s transmembrane helix bundle, where antimycin A₃a mimics key interactions of the native ubiquinone/ubisemiquinone intermediates:

  • Hydrogen-Bond Network: The 3-formamidosalicylamide head group forms critical hydrogen bonds with conserved residues:
  • Phenolic OH → Asp228 (distance: 2.7 Å)
  • Formylamino N–H → Asp228 carbonyl (2.9 Å)
  • Formylamino O → Water-mediated bond to Lys227 [3] [5].
  • Amide Bond Rotation: Unlike the solution-state conformation, antimycin’s salicylamide amide bond rotates ~120° upon binding. This enables the formylamino group to replace the intramolecular H-bond (phenolic OH to amide O) with intermolecular bonds to Asp228 [5].
  • Displacement of Ubisemiquinone: Antimycin’s aromatic head occupies the semiquinone stabilization niche, preventing formation of the unstable SQi intermediate essential for Q-cycle progression. EPR studies confirm complete elimination of SQi signals upon antimycin binding [2] [8].
  • Hydrophobic Tail Interactions: The dilactone and acyl side chains insert into a hydrophobic cleft formed by helices a and d of cytochrome b, inducing a localized contraction of the Qi pocket [3].

Conformational Coupling Between Qi Site Inhibition and Qo Site Electron Transfer

Occupancy of the Qi site by antimycin A₃a induces long-range conformational shifts that perturb electron flow at the distant Qo site (located ~30 Å away), demonstrating inter-domain communication:

  • Rieske Iron-Sulfur Protein (ISP) Mobility: Antimycin binding restricts the macromovement of the ISP head domain between cytochrome b and cytochrome c₁. In Rhodobacter capsulatus mutants with mobility-deficient ISP (e.g., +2Ala hinge insertion), antimycin induces bifurcation of the ISP’s [2Fe-2S] cluster EPR signal. This reveals two discrete conformational states—evidence of asymmetric ISP environments in the dimer [9].
  • Electron Bifurcation Failure: With Qi site blocked, electrons from ubiquinol oxidation at the Qo site cannot transfer to heme bL. Consequently, the second electron—normally destined for the low-potential chain—diverts to the high-potential chain or molecular oxygen, generating reactive oxygen species (ROS) [2] [6].
  • Half-of-the-Sites Reactivity: Only one monomer of the dimeric bc₁ complex catalyzes ubiquinol oxidation when antimycin occupies one Qi site. This "functional heterodimer" state arises due to inter-monomer communication via the transmembrane helices, forcing the adjacent monomer into an inactive conformation [1] [4].

Table 2: Conformational Effects of Qi Site Inhibitors on Fe/S Protein Dynamics

Qi Site LigandISP MobilityEPR Line Shape AlterationElectron Transfer at Qo Site
UnoccupiedUnrestrictedSymmetricBifurcation intact
Antimycin A₃aRestrictedAsymmetric (two populations)Bypass reactions dominant
2-n-HeptylhydroxyquinolinePartially restrictedSymmetric broadeningPartial bifurcation

Species-Specific Binding Affinities and Structural Determinants of Sensitivity

Antimycin A₃a exhibits differential potency across taxa due to variations in Qi site architecture:

  • Critical Residue Polymorphisms:
  • Position 228: Mammalian cytochrome b Asp228 forms a strong H-bond with antimycin’s phenolic OH. In Plasmodium spp., an Asn228 substitution reduces affinity 100-fold by weakening this bond [7].
  • Position 227: Lys227 in vertebrates stabilizes antimycin via water-mediated H-bonding. Fungal complexes (e.g., S. cerevisiae) harbor Thr227, decreasing hydrophobic interactions with the dilactone ring [3] [5].
  • Binding Pocket Volume: The Qi site in Saccharomyces cerevisiae is 18% larger than in bovine mitochondria due to smaller residues at positions 131, 137, and 146 (e.g., Leu→Val). This expands the cavity, reducing constraints on antimycin’s acyl tail and lowering binding energy [5].
  • Dimer Asymmetry Exploitation: In Candida albicans, natural sequence variations between monomers (e.g., Phe222↔Leu222) create a "high-affinity" and "low-affinity" Qi site. Antimycin selectively occupies the high-affinity site, enabling partial inhibition without complete respiratory shutdown [7].

Table 3: Species-Specific Qi Site Residues Governing Antimycin A₃a Sensitivity

OrganismResidue 227Residue 228Pocket Volume (ų)Relative Kd
Bos taurus (bovine)LysAsp4121.0 (reference)
Homo sapiens (human)LysAsp4081.1
Saccharomyces cerevisiaeThrAsp48632.5
Plasmodium falciparumSerAsn453110.8
Candida albicans (monomer A)LysAsp4212.7
Candida albicans (monomer B)LysAsp43618.9

Properties

CAS Number

28068-14-6

Product Name

Antimycin A3a

IUPAC Name

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] (2S)-2-methylbutanoate

Molecular Formula

C26H36N2O9

Molecular Weight

520.6 g/mol

InChI

InChI=1S/C26H36N2O9/c1-6-8-10-18-22(37-24(32)14(3)7-2)16(5)36-26(34)20(15(4)35-25(18)33)28-23(31)17-11-9-12-19(21(17)30)27-13-29/h9,11-16,18,20,22,30H,6-8,10H2,1-5H3,(H,27,29)(H,28,31)/t14-,15+,16-,18+,20-,22-/m0/s1

InChI Key

RJSDTWRLWCTTTR-AJFXPNBASA-N

SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)CC

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)CC

Isomeric SMILES

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)[C@@H](C)CC

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